Cas no 4909-18-6 (Carbamic acid,(3-methoxypropyl)-, p-methoxyphenyl ester (7CI,8CI))

Carbamic acid,(3-methoxypropyl)-, p-methoxyphenyl ester (7CI,8CI) structure
4909-18-6 structure
Product Name:Carbamic acid,(3-methoxypropyl)-, p-methoxyphenyl ester (7CI,8CI)
CAS No:4909-18-6
MF:C20H22N4O4
MW:382.413084506989
CID:333621
PubChem ID:300946
Update Time:2025-04-19

Carbamic acid,(3-methoxypropyl)-, p-methoxyphenyl ester (7CI,8CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,(3-methoxypropyl)-, p-methoxyphenyl ester (7CI,8CI)
    • 2-[2-(5,6-dimethoxy-1H-benzimidazol-2-yl)ethyl]-5,6-dimethoxy-1H-benzimidazole
    • NSC176659
    • NSC-176659
    • CHEMBL1901936
    • NCGC00188232-01
    • 4909-18-6
    • DTXSID00306458
    • 1H-Benzimidazole, 2,2'-(1,2-ethanediyl)bis[5,6-dimethoxy-
    • Inchi: 1S/C20H22N4O4/c1-25-15-7-11-12(8-16(15)26-2)22-19(21-11)5-6-20-23-13-9-17(27-3)18(28-4)10-14(13)24-20/h7-10H,5-6H2,1-4H3,(H,21,22)(H,23,24)
    • InChI Key: OMUNAGZLLHKPOT-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC2=C(C=1)NC(CCC1=NC3C=C(C(=CC=3N1)OC)OC)=N2)OC

Computed Properties

  • Exact Mass: 382.16410520g/mol
  • Monoisotopic Mass: 382.16410520g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 94.3Ų
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